molecular formula C20H26O3 B3937017 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene

1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene

Cat. No. B3937017
M. Wt: 314.4 g/mol
InChI Key: UJZVHQDJXISYAP-UHFFFAOYSA-N
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Description

1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene, commonly known as "BAY 41-2272," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of drugs called "soluble guanylate cyclase (sGC) activators," which have been shown to have a variety of therapeutic effects.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic effects in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In animal models, BAY 41-2272 has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase blood flow to the penis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in the lungs.

Mechanism of Action

BAY 41-2272 works by activating the 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene enzyme, which is responsible for producing cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a crucial role in regulating vascular tone, smooth muscle contraction, and platelet aggregation. By increasing the production of cGMP, BAY 41-2272 causes relaxation of the smooth muscle cells in the blood vessels, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a variety of biochemical and physiological effects in the body. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, oxidative stress, and fibrosis in the lungs. BAY 41-2272 has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using BAY 41-2272 in lab experiments is that it is a highly specific and potent 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene activator, which allows for precise modulation of the cGMP signaling pathway. Additionally, BAY 41-2272 has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation of using BAY 41-2272 in lab experiments is that it is a synthetic compound, which may limit its applicability in certain biological systems.

Future Directions

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of novel 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene activators with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the effects of BAY 41-2272 on other physiological systems, such as the immune system and the central nervous system. Additionally, the potential therapeutic effects of BAY 41-2272 in other diseases, such as chronic obstructive pulmonary disease and sickle cell disease, warrant further investigation.
In conclusion, BAY 41-2272 is a promising compound with potential therapeutic applications in a variety of diseases. Its specific mechanism of action and favorable safety profile make it an attractive target for further research and development. As research on BAY 41-2272 continues, it is likely that new insights into its biological effects and therapeutic potential will emerge.

properties

IUPAC Name

1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-12-8-7-11-22-18-14-16(2)13-17(3)15-18/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZVHQDJXISYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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